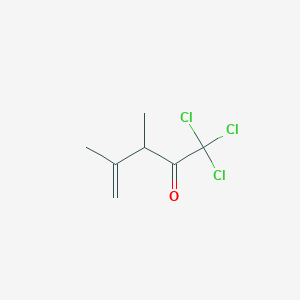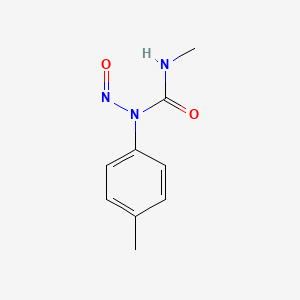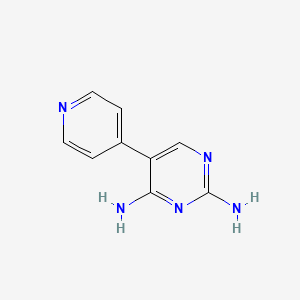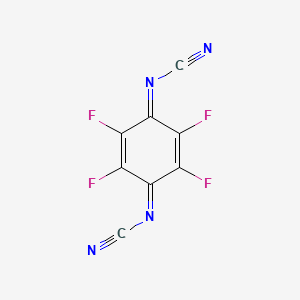
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol is an organic compound belonging to the naphthol family This compound is characterized by the presence of bromine, methoxy, and methyl groups attached to a naphthol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol typically involves the bromination of 5,8-dimethoxy-3-methyl-1-naphthol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include naphthoquinones or other oxidized forms.
Reduction Reactions: Products include the corresponding hydrogenated naphthol derivatives.
Scientific Research Applications
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol involves its interaction with various molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-hydroxy-1,4-naphthoquinone
- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone
- 2-Bromo-3,5-dimethoxytoluene
Uniqueness
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol is unique due to the presence of both bromine and methoxy groups on the naphthol core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H13BrO3 |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
2-bromo-5,8-dimethoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C13H13BrO3/c1-7-6-8-9(16-2)4-5-10(17-3)11(8)13(15)12(7)14/h4-6,15H,1-3H3 |
InChI Key |
ODNAZWCJHUDISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C(=C1Br)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)



![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)


